molecular formula C27H18N4O4S B11686088 5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11686088
M. Wt: 494.5 g/mol
InChI Key: AUKHLGHUBGRGON-UHFFFAOYSA-N
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Description

5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound known for its unique structural properties It is characterized by the presence of a nitrophenyl group, diphenyl groups, and a pyrrol ring, which are linked to a thioxodihydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with 2,5-diphenyl-1H-pyrrole-3-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiobarbituric acid under controlled conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound. Advanced techniques like continuous flow synthesis could also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl and pyrrol rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties.

Scientific Research Applications

5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as an inhibitor of the MDM2-p53 interaction, thereby stabilizing the p53 protein and enhancing its tumor suppressor functions . The compound binds to the MDM2 protein, preventing it from ubiquitinating and degrading p53, which leads to increased p53 activity and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
  • 5-{[1-(4-methoxyphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Uniqueness

The uniqueness of 5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione lies in its nitrophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific electronic interactions, such as in the development of inhibitors for protein-protein interactions.

Properties

Molecular Formula

C27H18N4O4S

Molecular Weight

494.5 g/mol

IUPAC Name

5-[[1-(4-nitrophenyl)-2,5-diphenylpyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C27H18N4O4S/c32-25-22(26(33)29-27(36)28-25)15-19-16-23(17-7-3-1-4-8-17)30(24(19)18-9-5-2-6-10-18)20-11-13-21(14-12-20)31(34)35/h1-16H,(H2,28,29,32,33,36)

InChI Key

AUKHLGHUBGRGON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C=C5C(=O)NC(=S)NC5=O

Origin of Product

United States

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